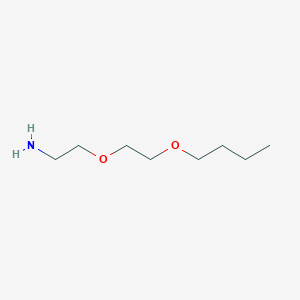

2-(2-Butoxyethoxy)ethanamine

Description

Properties

IUPAC Name |

2-(2-butoxyethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-2-3-5-10-7-8-11-6-4-9/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFVRCPHJZOLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00979545 | |

| Record name | 2-(2-Butoxyethoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-53-0 | |

| Record name | NSC40758 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Butoxyethoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Butoxyethoxy)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Butoxyethoxy)ethanamine

Introduction

2-(2-Butoxyethoxy)ethanamine is a bifunctional molecule featuring a primary amine and two ether linkages. This structure imparts both hydrophilic (amine, ether oxygens) and lipophilic (butyl chain) characteristics, making it and similar compounds valuable as surfactants, corrosion inhibitors, and intermediates in the synthesis of more complex molecules in materials science and drug development.

Accurate structural confirmation and purity assessment are critical for any application. Spectroscopic analysis provides a definitive, non-destructive method to elucidate the molecular structure. This guide offers a detailed, predictive analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The insights herein are derived from established spectroscopic rules and comparative data from structurally analogous compounds.

Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify the functional groups that will give rise to characteristic signals.

Structure: CH₃CH₂CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-NH₂

Key Functional Groups:

-

Primary Amine (-NH₂): This group is characterized by its N-H bonds and the nitrogen atom's influence on adjacent carbons and protons.

-

Ether Linkages (C-O-C): The two ether groups will produce strong, characteristic signals in IR and will deshield adjacent protons and carbons in NMR.

-

n-Butyl Group: A four-carbon aliphatic chain that will show characteristic alkane signals.

-

Ethylene Bridges: The -CH₂CH₂- units connecting the functional groups.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Vibrational Analysis

IR spectroscopy is an ideal first-pass technique to confirm the presence of key functional groups. The analysis focuses on identifying characteristic vibrational frequencies. For ethers, a strong C-O stretching band is expected, while primary amines exhibit distinctive N-H stretching absorptions.[1][2]

Predicted IR Absorption Bands

The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 3350 - 3250 | Medium, Two Bands | N-H Stretch | Primary amines show two bands (symmetric and asymmetric stretching).[3] |

| 2960 - 2850 | Strong | C-H Stretch | Aliphatic C-H bonds in the butyl and ethylene groups. |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Characteristic bending vibration for primary amines. |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Bending vibration of the CH₂ groups. |

| 1150 - 1050 | Strong, Broad | C-O Stretch | Asymmetric C-O-C stretching from the ether linkages is a prominent feature.[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

This protocol is designed for rapid and reliable data acquisition.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background. Perform baseline correction if necessary.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. By analyzing chemical shifts, integration, and signal splitting, a complete structural assignment can be made.

¹H NMR Spectroscopy Analysis

Protons adjacent to electronegative oxygen and nitrogen atoms are "deshielded" and will appear at a higher chemical shift (further downfield).[2][4]

Structure with Proton Labeling: (a) CH₃-(b)CH₂- (c)CH₂- (d)CH₂-O- (e)CH₂- (f)CH₂-O- (g)CH₂- (h) CH₂-NH₂

Predicted ¹H NMR Data

| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a | 0.92 | Triplet (t) | 3H | Terminal methyl group, split by adjacent CH₂ (b). |

| b | 1.38 | Sextet | 2H | Methylene group adjacent to CH₃ (a) and CH₂ (c). |

| c | 1.57 | Quintet | 2H | Methylene group adjacent to CH₂ (b) and CH₂ (d). |

| d | 3.47 | Triplet (t) | 2H | CH₂ adjacent to an ether oxygen, deshielded. Split by CH₂ (c). |

| e, f, g | 3.5 - 3.7 | Multiplet (m) | 8H | The three internal CH₂-O-CH₂-CH₂-O-CH₂ protons are in similar chemical environments, leading to overlapping signals.[5] |

| h | 2.85 | Triplet (t) | 2H | CH₂ adjacent to the amine nitrogen. Deshielded, but less so than those next to oxygen. Split by CH₂ (g). |

| -NH₂ | ~1.5 (variable) | Singlet (s), broad | 2H | Amine protons are exchangeable and often appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration. |

¹³C NMR Spectroscopy Analysis

Similar to ¹H NMR, carbons bonded to electronegative atoms are shifted downfield.

Structure with Carbon Labeling: (1) CH₃-(2)CH₂- (3)CH₂- (4)CH₂-O- (5)CH₂- (6)CH₂-O- (7)CH₂- (8) CH₂-NH₂

Predicted ¹³C NMR Data

| Label | Predicted Shift (δ, ppm) | Rationale |

| 1 | 13.9 | Terminal methyl carbon of the butyl group. |

| 2 | 19.3 | Butyl chain carbon, beta to the ether oxygen. |

| 3 | 31.7 | Butyl chain carbon, gamma to the ether oxygen. |

| 4 | 70.5 | Butyl chain carbon directly bonded to the ether oxygen.[4] |

| 5, 6 | 70.0 - 71.0 | Carbons of the central ethoxy group, both bonded to oxygen. |

| 7 | 72.8 | Carbon adjacent to both an ether oxygen and the CH₂-NH₂ group. |

| 8 | 41.6 | Carbon directly bonded to the amine nitrogen. |

Experimental Workflow: NMR Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern upon ionization.

Molecular Formula: C₈H₁₉NO₂ Monoisotopic Mass: 161.1416 g/mol

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under EI-MS, the molecular ion (M⁺˙) is often weak or absent for aliphatic amines and ethers. The major fragments arise from predictable cleavage events.

-

Alpha-Cleavage: The bond between carbons adjacent to the nitrogen atom is readily cleaved. This is typically the most favorable fragmentation pathway for amines, resulting in a stable iminium ion.

-

m/z 30: [CH₂=NH₂]⁺. This is the base peak for most primary amines.

-

-

Ether Cleavage: Cleavage of C-O and C-C bonds within the ether backbone.

-

m/z 57: [C₄H₉]⁺ (Butyl cation)

-

m/z 73: [CH₂-O-CH₂CH₂-NH₂]⁺

-

m/z 89: [O-CH₂CH₂-O-CH₂CH₂-NH₂]⁺

-

m/z 117: [CH₂CH₂-O-CH₂CH₂-NH₂]⁺

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique that is more likely to yield the protonated molecular ion [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument and compound.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). The primary peak of interest would be the protonated molecular ion at m/z 162.15 .

Integrated Spectroscopic Analysis: A Holistic Approach

No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from all three methods for unambiguous structure confirmation.

-

IR confirms the presence of the -NH₂ and C-O-C functional groups. The absence of other key bands (e.g., C=O at ~1700 cm⁻¹) confirms the absence of common impurities like amides or esters.

-

MS confirms the molecular weight (via ESI-MS at m/z 162.15 for [M+H]⁺) and provides fragment ions (via EI-MS, especially the base peak at m/z 30) that are highly characteristic of the primary amine and ether structure.

-

NMR provides the definitive connectivity. ¹H and ¹³C NMR spectra allow for the precise mapping of the carbon-hydrogen framework, confirming the n-butyl group, the two distinct ethoxy units, and their connection to the terminal amine.

Together, these techniques provide a self-validating system. The molecular formula derived from the NMR integration and ¹³C count must match the molecular weight determined by MS, and the functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. This integrated approach ensures the highest degree of confidence in the identity and purity of this compound for any research or development application.

References

-

Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

NIST. (n.d.). 2-(2-Butoxyethoxy)ethoxy, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

The Journal of Physical Chemistry. (n.d.). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. ACS Publications. Retrieved from [Link]

-

NIST. (n.d.). Ethylamine, 2-(2-methoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Diethylene Glycol Monobutyl Ether. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(2-Butoxyethoxy)ethanamine: Synthesis, Characterization, and Core Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Butoxyethoxy)ethanamine, a primary amine with significant potential in chemical synthesis and drug development. Due to its limited commercial availability, this document focuses on the practical aspects of its synthesis from its precursor, 2-(2-Butoxyethoxy)ethanol, and outlines a robust workflow for its characterization and safe handling.

Molecular Structure and Chemical Identity

This compound is a bifunctional molecule featuring a primary amine group and two ether linkages. This structure imparts both hydrophilic (amine and ether oxygens) and lipophilic (butyl group) characteristics, making it a valuable building block for modifying the physicochemical properties of larger molecules, such as solubility and membrane permeability.

Chemical Formula: C₈H₁₉NO₂

Molecular Weight: 161.24 g/mol

Synonyms: 2-(2-Butoxyethoxy)ethylamine

While a specific CAS Number for this compound is not readily found in major chemical databases, its precursor, 2-(2-Butoxyethoxy)ethanol, is well-documented.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound

Physicochemical Properties

The following table summarizes the key physicochemical properties of the precursor, 2-(2-Butoxyethoxy)ethanol, which can serve as a baseline for estimating the properties of the target amine.

| Property | Value for 2-(2-Butoxyethoxy)ethanol | Source |

| CAS Number | 112-34-5 | [1][2] |

| Molecular Formula | C₈H₁₈O₃ | [3] |

| Molecular Weight | 162.23 g/mol | [4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 231 °C | [3] |

| Melting Point | -68 °C | [3] |

| Flash Point | 100 °C | [5] |

| Density | 0.954 g/mL at 25 °C | [6] |

| Solubility | Soluble in water | [3] |

Synthesis Protocol

The synthesis of this compound can be achieved through a variety of amination methods starting from 2-(2-Butoxyethoxy)ethanol. A common and effective approach involves the conversion of the terminal alcohol to a better leaving group, followed by nucleophilic substitution with an amine source.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology

Part 1: Activation of the Hydroxyl Group (Tosylation)

-

Dissolution: Dissolve 2-(2-Butoxyethoxy)ethanol (1 equivalent) in anhydrous pyridine or dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up: Quench the reaction with cold water and extract the product with diethyl ether or ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate can be purified by column chromatography.

Part 2: Amination (via Azide Reduction)

-

Azide Formation: Dissolve the tosylate intermediate (1 equivalent) in dimethylformamide (DMF) and add sodium azide (1.5 equivalents). Heat the mixture to 80-90 °C and stir for 12-24 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine.

-

Purification of Azide: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude azide.

-

Reduction: Dissolve the crude azide in methanol or ethanol and add a catalyst such as Palladium on carbon (10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).

-

Final Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

Characterization Workflow

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the butyl group (triplet for CH₃, multiplets for the three CH₂ groups), the ethoxy and aminoethyl protons (triplets and multiplets), and a singlet for the NH₂ protons.

-

¹³C NMR: Expect distinct signals for each of the eight carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and C-O stretching of the ethers (around 1100 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 161.24 g/mol .

Safety and Handling

The safe handling of this compound and its precursors is of utmost importance. The safety profile can be inferred from the data available for 2-(2-Butoxyethoxy)ethanol and general knowledge of primary amines.

-

Hazards of 2-(2-Butoxyethoxy)ethanol: Causes serious eye irritation.[5] May be harmful if swallowed or inhaled and can cause skin irritation.[4][7][8]

-

General Hazards of Primary Amines: Primary amines are often corrosive and can cause skin and eye burns. They can also be respiratory irritants.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.

-

Applications in Research and Drug Development

The unique structural features of this compound make it a promising candidate for various applications:

-

Linker Molecule: The primary amine allows for conjugation to other molecules, such as peptides, proteins, or small molecule drugs, to modify their properties.

-

PEGylation: As a short-chain polyethylene glycol (PEG)-like molecule, it can be used to improve the pharmacokinetic profiles of therapeutic agents.

-

Surfactant Properties: The combination of a hydrophilic head (amine) and a lipophilic tail (butoxy group) suggests potential applications as a surfactant or emulsifier in formulation studies.

Conclusion

While not a readily available commercial chemical, this compound can be synthesized and characterized through established chemical methodologies. This guide provides a foundational framework for researchers and scientists to produce, purify, and safely handle this versatile molecule, enabling its exploration in various fields, including medicinal chemistry and materials science.

References

-

Chemsrc. (2024, April 3). CAS#:52184-03-9 | 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-(2-Butoxyethoxy)ethanol, 20L. Retrieved from [Link]

-

Integra Chemical Company. (2015, March 27). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]

-

Lab Alley. (n.d.). Diethylene Glycol Monobutyl Ether. Retrieved from [Link]

Sources

theoretical and computational studies of 2-(2-Butoxyethoxy)ethanamine

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-(2-Butoxyethoxy)ethanamine

Abstract

This compound is a bifunctional molecule incorporating a primary amine, an ether linkage, and a terminal butyl group. This unique combination of functional groups suggests its potential utility as a surfactant, a corrosion inhibitor, a building block for more complex molecules in drug discovery, or as a specialized solvent. A thorough understanding of its molecular properties is crucial for these applications. This guide outlines a comprehensive theoretical and computational approach to characterizing this compound, providing a roadmap for researchers and scientists. While direct experimental and computational data for this specific molecule is sparse, this document leverages data from analogous compounds to propose a robust investigatory framework.

Introduction: The Rationale for a Computational Approach

The study of molecules like this compound, which belong to the class of alkyl ether amines, benefits immensely from computational and theoretical methods.[1][2][3] These approaches provide insights into molecular structure, electronic properties, and intermolecular interactions that can be difficult or costly to obtain through experimental means alone. For instance, understanding the conformational landscape, the distribution of electronic charge, and the molecule's behavior in different solvent environments is critical for predicting its efficacy in various applications.

Computational studies on related ethoxylates have demonstrated the power of these methods in predicting properties such as solvation Gibbs free energy and dipole moments, which are key to understanding their behavior in aqueous media.[4][5][6] Similarly, theoretical investigations into alkyl amines provide a basis for understanding their reactivity and interaction mechanisms.[1][7] This guide will detail a multi-faceted computational strategy, beginning with fundamental quantum chemical calculations and extending to molecular dynamics simulations to probe the collective behavior of these molecules.

Molecular Properties and Analogs

Given the limited direct information on this compound, we can infer its likely properties by examining closely related molecules.

| Property | 2-(2-Butoxyethoxy)ethanol (DGBE) | 2-Butoxyethylamine | Inferred Properties for this compound |

| CAS Number | 112-34-5[8][9][10][11][12][13][14] | 6338-52-9[15] | Not readily available |

| Molecular Formula | C8H18O3[14] | C6H15NO[15] | C8H19NO2 |

| Boiling Point | 231 °C[12] | 158.3 °C at 760 mmHg[15] | Expected to be between that of DGBE and 2-Butoxyethylamine, likely in the range of 180-220 °C. |

| Density | 0.954 g/cm³[12] | 0.851 g/cm³[15] | Expected to be in the range of 0.90-0.95 g/cm³. |

| Solubility | Miscible with water[12][16] | Data not available, but likely soluble in water due to the amine and ether groups. | Expected to be water-soluble due to the presence of the amine and two ether oxygens, which can act as hydrogen bond acceptors. |

| Primary Applications | Solvent in coatings, inks, and cleaners.[8][12][17] | Chemical intermediate.[15] | Potential as a surfactant, corrosion inhibitor, or chemical intermediate. |

| Key Functional Groups | Ether, Alcohol | Ether, Primary Amine | Ether, Primary Amine |

The presence of both a hydrophilic amine group and a lipophilic butyl group suggests that this compound will exhibit surfactant properties.[16]

Proposed Computational Workflow

A robust computational investigation of this compound should proceed in a stepwise manner, from the single-molecule level to bulk properties.

Caption: Proposed computational workflow for this compound.

Part 1: Quantum Chemical Calculations

The initial phase of the investigation should focus on the intrinsic properties of a single this compound molecule using quantum chemical methods like Density Functional Theory (DFT).[18]

3.1.1. Detailed Protocol: Geometry Optimization and Frequency Analysis

-

Software Selection: A widely used quantum chemistry package such as Gaussian, ORCA, or GAMESS should be employed.

-

Initial Structure: Construct the 3D structure of this compound using a molecular builder.

-

Method Selection:

-

Functional: The B3LYP functional is a good starting point as it provides a reasonable balance between accuracy and computational cost for many organic molecules.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) is suitable for initial optimizations. For higher accuracy, a larger basis set like 6-311++G(d,p) can be used.

-

-

Calculation Execution:

-

Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy.

-

-

Causality: A proper geometry optimization is fundamental as all other single-molecule properties are dependent on the molecular structure. The frequency calculation validates this structure.

3.1.2. Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map will visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. The amine group is expected to be a region of negative potential (nucleophilic), while the hydrogen atoms of the amine will be regions of positive potential (electrophilic).

-

Dipole Moment: The calculated dipole moment will quantify the molecule's overall polarity, which is a key factor in its solubility and intermolecular interactions.

3.1.3. Solvation Modeling

To understand the behavior of this compound in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed. These models can be used to calculate the Gibbs free energy of solvation, providing insight into the molecule's solubility in various solvents.

Part 2: Molecular Dynamics Simulations

While quantum chemistry provides insights into a single molecule, Molecular Dynamics (MD) simulations are necessary to study the behavior of a large ensemble of molecules and derive bulk properties.

3.2.1. Detailed Protocol: Force Field Parameterization and Bulk Simulation

-

Force Field Selection: A general-purpose force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or GAFF (General Amber Force Field) is a suitable choice.

-

Parameterization:

-

Partial Charges: Atomic partial charges should be derived from the quantum chemical calculations (e.g., using the RESP or CHELPG schemes) to accurately represent the electrostatic interactions.

-

Dihedral Potentials: The dihedral potentials governing the rotation around the C-C, C-O, and C-N bonds may need to be parameterized to reproduce the conformational energies from quantum chemical scans.

-

-

System Setup:

-

A simulation box containing several hundred molecules of this compound should be constructed.

-

The box should be solvated with an explicit solvent (e.g., water) if studying aqueous solutions.

-

-

Simulation Protocol:

-

Energy Minimization: The initial system should be energy minimized to remove any unfavorable contacts.

-

Equilibration: The system should be gradually heated and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.

-

Production Run: A long production run (nanoseconds to microseconds) should be performed to collect data for analysis.

-

-

Analysis:

-

Bulk Properties: Properties such as liquid density, diffusion coefficient, and radial distribution functions can be calculated from the production run.

-

Interfacial Properties: For surfactant applications, simulations of the molecule at an oil-water or air-water interface can be performed to study its orientation and effect on surface tension.

-

Caption: Workflow for Molecular Dynamics (MD) simulations.

Predictive Toxicology and QSAR

For any new chemical, an early assessment of its potential toxicity is crucial. Quantitative Structure-Activity Relationship (QSAR) models can be used to predict properties like skin sensitization, mutagenicity, and aquatic toxicity based on the molecule's structure and calculated properties. The electronic and conformational data generated from the quantum chemical and MD studies can serve as descriptors for these predictive models.

Conclusion

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth study of this compound. By combining quantum chemical calculations for single-molecule properties with molecular dynamics simulations for bulk and interfacial behavior, a detailed understanding of this molecule can be achieved. This information is invaluable for guiding its synthesis, application, and for ensuring its safe use. The proposed workflow provides a solid foundation for researchers and drug development professionals to explore the potential of this and other related alkyl ether amines.

References

-

Chemsrc. 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine. Available at: [Link].

-

ResearchGate. Computational investigation of structural, electronic and thermodynamic properties of nonylphenol ethoxylate surfactants. Available at: [Link].

-

MDPI. Electronic Structure and Mesoscopic Simulations of Nonylphenol Ethoxylate Surfactants. A Combined DFT and DPD Study. Available at: [Link].

-

CP Lab Safety. 2-(2-Butoxyethoxy)ethanol, 20L. Available at: [Link].

-

Integra Chemical. 2-(2-butoxyethoxy)ethanol Safety Data Sheet. Available at: [Link].

-

Cole-Parmer. Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Available at: [Link].

-

ResearchGate. Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry. Available at: [Link].

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Available at: [Link].

-

ResearchGate. Thermodynamics of amine mixtures. Systems formed by alkyl-amine and ether, or N,N-dialkylamide, or ethanenitrile. Available at: [Link].

-

LookChem. 2-(2-Butoxyethoxy)ethanol: Comprehensive Guide for Industrial Applications. Available at: [Link].

-

Wikipedia. 2-Butoxyethanol. Available at: [Link].

-

Sci-Hub. Oxo-Alcohol Ethoxylates: Surface and Thermodynamic Properties and Effect of Various Additives on the Cloud Point. Available at: [Link].

-

Drugfuture. 2-(2-Butoxyethoxy)ethanol. Available at: [Link].

-

Ataman Kimya. 2-BUTOXYETHANOL. Available at: [Link].

-

PubMed. Impact of the degree of ethoxylation of the ethoxylated polysorbate nonionic surfactant on the surface self-assembly of hydrophobin-ethoxylated polysorbate surfactant mixtures. Available at: [Link].

-

Scribd. Ether, Amines. Available at: [Link].

-

Organic Chemistry. Chapter 3 Haloalkanes, Alcohols, Ethers, and Amines. Available at: [Link].

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link].

- Google Patents. US6331648B1 - Ether amines and derivatives.

- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

- Google Patents. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. US6331648B1 - Ether amines and derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub: are you are robot? [sci-hub.box]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. integraclear.com [integraclear.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemos.de [chemos.de]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. pharmacompass.com [pharmacompass.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 17. calpaclab.com [calpaclab.com]

- 18. mdpi.com [mdpi.com]

solubility and miscibility of 2-(2-Butoxyethoxy)ethanamine in organic solvents

An In-depth Technical Guide on the Solubility and Miscibility of 2-(2-Butoxyethoxy)ethanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility and miscibility of this compound, a molecule of significant interest for various industrial and pharmaceutical applications. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on predicting the compound's behavior based on its molecular structure and established chemical principles. We delve into the theoretical underpinnings of its solubility, drawing reasoned analogies from structurally similar compounds. Furthermore, this guide presents robust, step-by-step experimental protocols for the qualitative and quantitative determination of solubility and miscibility, empowering researchers to generate precise data for their specific applications. This document is intended to serve as a foundational resource for scientists and drug development professionals, enabling informed solvent selection and fostering methodologically sound experimental design.

Introduction to this compound

This compound is a bifunctional organic compound featuring a primary amine group and two ether linkages. Its unique molecular architecture, comprising a hydrophobic butyl tail and a hydrophilic head containing the amine and ether oxygens, suggests amphiphilic properties. This structure is pivotal in determining its interactions with various organic solvents.

Molecular Structure and Physicochemical Properties:

-

Chemical Formula: C₈H₁₉NO₂

-

Molecular Weight: 161.24 g/mol

-

Structure: CH₃(CH₂)₃-O-(CH₂)₂-O-(CH₂)₂-NH₂

The key functional groups that dictate its solubility are:

-

Primary Amine (-NH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor. This group is basic and will react with acidic solvents.[1][2]

-

Ether Linkages (-O-): The two ether groups introduce polarity and can act as hydrogen bond acceptors. They also provide rotational flexibility to the molecule.

-

Butyl Group (CH₃(CH₂)₃-): A nonpolar alkyl chain that contributes to hydrophobic character, enhancing solubility in nonpolar solvents.

This combination of features suggests that this compound will exhibit broad miscibility with a variety of solvents, acting as a valuable solvent or additive. Its properties are analogous to glycol ethers, which are known for their high solvency and miscibility with both polar and non-polar substances.[3]

Theoretical Principles Governing Solubility and Miscibility

The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[4] For this compound, the following forces are paramount:

-

Hydrogen Bonding: The primary amine group is the most significant contributor, allowing for strong interactions with protic solvents like water and alcohols, and with hydrogen bond acceptors like ketones.

-

Dipole-Dipole Interactions: The polar C-N and C-O bonds create a net dipole moment, promoting solubility in polar aprotic solvents such as DMSO and acetone.

-

Van der Waals Forces (London Dispersion Forces): The n-butyl group and the overall molecular size allow for interactions with nonpolar solvents like hexane and toluene.

The balance between the hydrophilic amine/ether portion and the hydrophobic butyl tail will determine the precise degree of solubility in any given solvent.

Predicted Solubility and Miscibility Profile

While specific experimental data is scarce, a qualitative solubility profile can be predicted based on the structural analysis above. The following table summarizes the expected solubility of this compound in common organic solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility/Miscibility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High / Miscible | Strong hydrogen bonding between the amine/ether groups and the solvent's hydroxyl group.[1] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High / Miscible | Strong dipole-dipole interactions between the polar functionalities of the amine and the solvent. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The butyl group and overall molecular structure allow for significant Van der Waals interactions. The molecule's polarity may prevent full miscibility in all proportions. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate | Solubility is driven by the nonpolar butyl chain. The highly polar amine head may limit miscibility, potentially leading to partial solubility. |

| Chlorinated | Dichloromethane, Chloroform | High / Miscible | These solvents have sufficient polarity to interact with the amine and ether groups, while also being compatible with the alkyl chain. |

Experimental Protocols for Solubility & Miscibility Determination

To overcome the lack of published data, direct experimental measurement is essential. The following protocols provide a systematic approach to determining the solubility and miscibility of this compound.

Protocol for Qualitative Miscibility Assessment

This rapid visual method is used to determine if the amine is miscible with a solvent at a given temperature.[4]

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Small glass vials with caps

-

Graduated pipettes

Procedure:

-

Add 1.0 mL of the selected organic solvent to a clean, dry vial.

-

Incrementally add this compound to the solvent, starting with 0.1 mL.

-

After each addition, cap the vial and vortex or shake vigorously for 30 seconds.

-

Allow the mixture to stand for 2 minutes and visually inspect for phase separation, cloudiness, or immiscible layers.

-

Record the observation. If the solution remains a single, clear phase, the components are miscible at that ratio.

-

Continue adding the amine in increments (e.g., up to a 1:1 volume ratio) to confirm full miscibility.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This gravimetric method provides a precise, quantitative measurement of solubility at a specific temperature. It is considered a gold-standard technique for its reliability.[5]

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker bath

-

Analytical balance (±0.0001 g)

-

Sealed glass flasks or vials

-

Syringe with a solvent-compatible filter (e.g., PTFE, 0.45 µm)

-

Pre-weighed glass beaker or evaporating dish

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen solvent in a sealed flask. An excess is visually confirmed by the presence of a separate phase or undissolved droplets after initial mixing.

-

Equilibration: Place the sealed flask in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the solution to settle for at least 2 hours within the temperature-controlled bath. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately attach the syringe filter and dispense the filtered solution into a pre-weighed beaker. This step is critical to remove any undissolved micro-droplets.

-

Gravimetric Analysis: Record the exact mass of the filtered saturated solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the beaker under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the amine. This isolates the dissolved solute.

-

Final Weighing: Once the solvent is completely removed and the beaker has returned to room temperature, weigh the beaker containing the non-volatile amine residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g / 100 mL) = [(Mass of beaker + residue) - (Mass of empty beaker)] / (Volume of filtered sample withdrawn) * 100

Caption: Workflow for quantitative solubility determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for handling aliphatic amines and glycol ethers should be observed. Structurally related compounds like 2-(2-Butoxyethoxy)ethanol can cause serious eye irritation.[6][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is a molecule with a high potential for broad utility, predicted to be soluble in or miscible with a wide array of polar and nonpolar organic solvents. Its amphiphilic nature, stemming from the combination of a primary amine, ether linkages, and a butyl group, makes it a versatile compound. In the absence of definitive published data, the theoretical predictions outlined in this guide serve as a strong starting point for solvent selection. However, for critical applications in research and development, these predictions must be validated through the rigorous and reliable experimental protocols detailed herein.

References

- A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents. Benchchem.

- An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents. Benchchem.

- 2-(2-Butoxyethoxy)ethanol. Spectrum Chemical.

- CAS#:52184-03-9 | 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine. Chemsrc.

- 2-(2-butoxyethoxy)

- Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Cole-Parmer.

- 2-(2-Butoxyethoxy)

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Chemos GmbH & Co.KG.

- EXPERIMENT 1 DETERMIN

- SAFETY DATA SHEET - 2-(2-Butoxyethoxy)ethanol. Fisher Scientific.

- 2-Butoxyethanol. Wikipedia.

- 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine. Sigma-Aldrich.

- Experiment 27 - Amines and Amides. Jay C. McLaughlin.

- 2-(2-Butoxyethoxy)ethanol Drug Information, Uses, Side Effects. PharmaCompass.

- A Comparative Guide to 2-(2-Butoxyethoxy)ethanol and Other Glycol Ethers in Organic Reactions. Benchchem.

- Solvent Miscibility Table. Sigma-Aldrich.

- 2-Butoxyethanol. Solubility of Things.

- What is 2-Butoxyethanol: Chemical Free Living.

- 2-Butoxyethanol and 2-Butoxyethanol Acetate | Public Health Statement.

- 2-butoxyethanol – Knowledge and References. Taylor & Francis.

- 2-(2-Methoxyethoxy)ethanamine. Sigma-Aldrich.

- Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol. NCBI.

- Ethanol, 2-(2-butoxyethoxy)-. NIST WebBook.

- 2-BUTOXYETHANOL.

- 2-(2-butoxyethoxy)ethanol. Stenutz.

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. chemhaven.org [chemhaven.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. integraclear.com [integraclear.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemos.de [chemos.de]

2-(2-Butoxyethoxy)ethanamine safety, handling, and MSDS information

An In-Depth Technical Guide to the Safety and Handling of 2-(2-Butoxyethoxy)ethanol and Related Amines

A Note on Chemical Nomenclature: The request specified "2-(2-Butoxyethoxy)ethanamine." Publicly available safety data for a chemical with this exact name is scarce. However, the structurally similar and widely used industrial chemical, 2-(2-Butoxyethoxy)ethanol (CAS No. 112-34-5), is extensively documented. This guide will focus primarily on this well-characterized compound, also known as Diethylene Glycol Monobutyl Ether (DEGBE) or Butyl Carbitol, as its safety profile is the most relevant and established for professionals in research and drug development. Limited data on related amine compounds, such as 2-Butoxyethylamine (CAS No. 6338-52-9), will be addressed where available to provide a comprehensive perspective.

Section 1: Executive Summary and Hazard Identification

2-(2-Butoxyethoxy)ethanol is a combustible liquid that poses a primary hazard of serious eye irritation.[1][2][3] While it has low acute toxicity, it can be harmful if inhaled or absorbed through the skin in high concentrations and may cause irritation to the skin and respiratory tract.[2][4] Chronic or repeated exposure may lead to central nervous system effects and potential kidney damage.[2][4] Understanding these hazards is the foundation for implementing the robust safety and handling protocols detailed in this guide.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | May cause damage to organs (kidney, liver) through prolonged or repeated exposure[5] |

NFPA 704 Diamond:

Caption: NFPA 704 Diamond for 2-(2-Butoxyethoxy)ethanol.[4]

Section 2: Toxicological Profile and Exposure Routes

The primary routes of occupational exposure are inhalation, skin absorption, and eye contact.[6]

-

Eye Contact: This is the most significant hazard. The substance causes serious eye irritation, which can manifest as redness, pain, and blurred vision.[1][2][5] In some cases, transient corneal injury may occur.[4]

-

Skin Contact: Prolonged or repeated contact may cause skin irritation and defatting, leading to dryness or cracking.[4][7] The material can be absorbed through the skin, but systemic toxic effects are associated with very high doses.[2][8]

-

Inhalation: Inhalation of vapors or mists may irritate the respiratory tract, causing symptoms like coughing and difficulty breathing.[2] High concentrations may lead to central nervous system depression, with symptoms such as headache, dizziness, and nausea.[2][9]

-

Ingestion: If swallowed, it may cause gastrointestinal irritation with nausea and vomiting.[2][4] Large doses can lead to central nervous system depression and potential kidney damage.[2][4]

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage procedures is paramount to mitigating the risks associated with 2-(2-Butoxyethoxy)ethanol.

Protocol for Safe Handling:

-

Ventilation: Always use this chemical in a well-ventilated area. Local exhaust ventilation should be employed to keep airborne concentrations below exposure limits.[2][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes chemical safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][10]

-

Avoid Contact: Take all necessary precautions to avoid direct contact with eyes, skin, and clothing.[3][4]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in areas where the chemical is used or stored.[1][8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[4][8] Although it is a combustible liquid, not flammable, caution is necessary, especially at elevated temperatures.[4][11]

Storage Requirements:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and light metals.[2][4]

-

Keep containers tightly closed and protected from physical damage.[2][4]

-

Ethers like 2-(2-Butoxyethoxy)ethanol have a tendency to form explosive peroxides upon exposure to air and light, especially over time.[8][11] Containers should be dated upon receipt and opening. Unopened containers may be stored for approximately 18 months, while opened containers should not be kept for more than 12 months.[8]

Section 4: Exposure Controls and Personal Protection

Engineering controls are the first line of defense, followed by appropriate personal protective equipment.

Engineering Controls:

-

Ventilation: Use adequate general or local exhaust ventilation to maintain airborne concentrations as low as possible.[2][4] A closed system is recommended for operations above 78°C.[7]

Personal Protective Equipment (PPE):

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or a full-face shield.[1][2] | Protects against splashes and vapors, preventing serious eye irritation. |

| Skin | Chemical-resistant gloves (e.g., nitrile, butyl rubber).[10] Protective clothing to prevent skin exposure. | Prevents skin irritation and absorption. Check glove integrity before use.[1] |

| Respiratory | Generally not required with adequate ventilation. If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][5] | Protects against respiratory tract irritation from vapors or mists. |

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

Caption: Emergency Response Workflow for Spills and Exposures.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2][4]

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water.[1][2] Seek medical attention if irritation develops or persists.[2][4]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[2][4]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4]

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][2]

-

Specific Hazards: The substance is combustible and may form explosive peroxides.[4][8] Containers may explode when heated.[4] Hazardous combustion products include carbon monoxide and carbon dioxide.[1][2]

-

Protective Equipment: Firefighters should wear full protective equipment and a self-contained breathing apparatus (SCBA).[4]

Section 6: Physical and Chemical Properties

| Property | Value |

| CAS Number | 112-34-5[1][4] |

| Molecular Formula | C8H18O3[5] |

| Molecular Weight | 162.23 g/mol [2][5] |

| Appearance | Colorless liquid[4] |

| Odor | Mild, ether-like[9] |

| Boiling Point | ~230 °C (~446 °F) |

| Flash Point | 100 °C (212 °F)[4][5] |

| Autoignition Temperature | 227 °C (440.6 °F)[4][5] |

| Solubility in Water | Soluble |

Section 7: Stability and Reactivity

-

Chemical Stability: Stable under normal conditions of storage and handling.[4]

-

Conditions to Avoid: Heat, flames, ignition sources, and prolonged exposure to air and light.[4][8]

-

Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, and light metals.[2][8]

-

Hazardous Decomposition Products: Produces carbon monoxide and carbon dioxide upon combustion.[2][4]

-

Hazardous Polymerization: Will not occur.[4] However, it may form explosive peroxides on exposure to air.[5][8][11]

Section 8: Information on Related Amines

-

2-Butoxyethylamine (CAS 6338-52-9): This is a simpler butoxy amine. It has a flash point of 43°C, indicating it is more flammable than its diethylene glycol counterpart.[12] As an amine, it should be considered corrosive and a potential skin and respiratory sensitizer until proven otherwise.

-

2-(2-(2-Methoxyethoxy)ethoxy)ethanamine (CAS 74654-07-2): This related triglycol ether amine is noted to have a density of 0.987 g/mL and should be stored at 2-8°C, suggesting potential stability concerns at room temperature.[13]

The presence of the amine group in these related compounds suggests they would likely be more basic and potentially more corrosive than 2-(2-Butoxyethoxy)ethanol. Researchers working with these or the specifically requested "this compound" should exercise extreme caution, assume a higher hazard profile than the ethanol analogue, and conduct a thorough risk assessment before use.

References

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]

-

Integra Chemical Company. (2015). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Retrieved from [Link]

-

ChemSrc. (2024). 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET: 2-(2-Butoxyethoxy)ethanol. Retrieved from [Link]

-

BigCommerce. (2012). Material Safety Data Sheet: TURCO 6321. Retrieved from [Link]

-

Euclid Chemical. (2023). Material Safety Data Sheet. Retrieved from [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. integraclear.com [integraclear.com]

- 3. fishersci.be [fishersci.be]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

- 10. CAS#:52184-03-9 | 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine | Chemsrc [chemsrc.com]

- 11. DIETHYLENE GLYCOL MONOBUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 2-(2-(2-Methoxyethoxy)ethoxy) ethanamine = 95 74654-07-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(2-Butoxyethoxy)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the anticipated thermal stability and decomposition pathways of 2-(2-Butoxyethoxy)ethanamine. In the absence of direct experimental literature for this specific molecule, this document synthesizes information from analogous compounds, including glycol ethers and alkylamines, to build a predictive model of its thermal behavior. We will explore the likely decomposition mechanisms under both inert and oxidative atmospheres, supported by established principles of physical organic chemistry. Furthermore, this guide details the requisite experimental protocols, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for the empirical validation of these predictions. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of the thermal properties of this and structurally related compounds for safe handling, formulation, and process optimization.

Introduction to this compound

This compound is a bifunctional molecule incorporating a primary amine and two ether linkages. Its structure suggests a versatile range of applications, potentially as a solvent, a building block in organic synthesis, or a component in the formulation of specialty chemicals and pharmaceuticals. The presence of the butoxy and ethoxy groups imparts a degree of lipophilicity, while the terminal amine group provides a site for polar interactions and chemical reactions.

Understanding the thermal stability of this compound is paramount for its safe storage, handling, and application, particularly in processes that involve elevated temperatures. Thermal decomposition can lead to the generation of volatile and potentially hazardous byproducts, and can impact the efficacy and safety of any formulation in which it is a constituent.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through several competing pathways, the prevalence of which will be dependent on factors such as temperature, heating rate, and the composition of the surrounding atmosphere. The molecule possesses two primary points of thermal lability: the C-N bond of the amine and the C-O bonds of the ether linkages.

Decomposition under Inert Atmosphere (Pyrolysis)

In an inert atmosphere (e.g., nitrogen or argon), the decomposition is likely to be initiated by homolytic cleavage of the weakest bonds.

-

C-N Bond Cleavage: The carbon-nitrogen bond is a potential site for initial fragmentation, leading to the formation of an amino radical and a butoxyethoxyethyl radical. These highly reactive species can then undergo a variety of secondary reactions, including hydrogen abstraction and disproportionation, to yield a complex mixture of products.

-

Ether Bond Cleavage: The carbon-oxygen bonds within the ether linkages are also susceptible to thermal cleavage. This can occur at either of the two ether functionalities, leading to the formation of various alkyl and alkoxy radicals. Subsequent radical chain reactions would lead to the formation of smaller volatile molecules such as alkanes, alkenes, aldehydes, and alcohols.

-

Intramolecular Rearrangements: Intramolecular hydrogen transfer reactions are also plausible, potentially leading to the elimination of stable molecules like water or ammonia, and the formation of unsaturated products. For instance, a rearrangement involving the amine group could lead to the formation of an imine and the corresponding alcohol.

The following diagram illustrates a simplified, predicted pyrolysis pathway.

Caption: Predicted pyrolysis pathways for this compound.

Decomposition under Oxidative Atmosphere

In the presence of an oxidizing agent, such as air, the decomposition process will be significantly different and more exothermic.

-

Oxidation of the Amine Group: The primary amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and eventually, nitrogen oxides (NOx).

-

Oxidation of the Ether Linkages: The ether groups can be oxidized to form hydroperoxides, which are thermally unstable and can decompose to form a variety of carbonyl compounds, including aldehydes and carboxylic acids.

-

Combustion: At sufficiently high temperatures and in the presence of excess oxygen, the molecule will undergo complete combustion to produce carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx). Incomplete combustion will also produce carbon monoxide (CO).[1][2]

Experimental Analysis of Thermal Stability

To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of non-volatile residue.

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Select the desired atmosphere (e.g., high-purity nitrogen for pyrolysis or dry air for oxidative decomposition) and set the flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is beyond the expected decomposition range (e.g., 600 °C).

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

The following diagram illustrates the TGA workflow.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Data Interpretation:

The resulting TGA thermogram will plot percentage mass loss against temperature. Key parameters to be extracted include:

| Parameter | Description |

| Tonset | The temperature at which significant mass loss begins. |

| Tmax | The temperature at which the rate of mass loss is at its maximum (obtained from the peak of the first derivative of the TGA curve). |

| Residue | The percentage of the initial mass remaining at the end of the experiment. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan (to prevent evaporation before decomposition). An empty, sealed pan is used as the reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Select the desired atmosphere (e.g., nitrogen or air) and set the flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the temperature range of interest.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

The following diagram illustrates the DSC workflow.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Data Interpretation:

The DSC thermogram will show peaks corresponding to endothermic (heat absorbing) and exothermic (heat releasing) events.

| Parameter | Description |

| Tm | Melting point (endothermic peak). |

| Tb | Boiling point (endothermic peak). |

| Td | Decomposition temperature (can be endothermic or exothermic). |

| ΔH | Enthalpy change associated with each thermal event. |

Safety Considerations

Given the lack of specific toxicological data for this compound, it is prudent to handle this compound with care, assuming it may possess hazards similar to its structural analogs. The related compound, 2-(2-butoxyethoxy)ethanol, is known to cause serious eye irritation.[1][2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[7]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[7]

-

Thermal Decomposition Products: Be aware that thermal decomposition may produce hazardous and flammable gases. All thermal analysis should be conducted in a well-ventilated area, and the instrument exhaust should be properly vented.

Conclusion

While direct experimental data on the thermal stability of this compound is not currently available in the public domain, a robust predictive model can be constructed based on the known behavior of analogous amines and ethers. It is anticipated that the compound will undergo complex decomposition via C-N and C-O bond cleavage under inert conditions, and more extensive oxidation, potentially leading to complete combustion, in an oxidative atmosphere. The experimental protocols for TGA and DSC outlined in this guide provide a clear pathway for the empirical determination of its thermal properties. Such data is critical for ensuring the safe handling and effective application of this versatile molecule in research and industrial settings.

References

-

AKJournals. (1995). Measurement of the sensitization of nitrocompounds by amines using differential scanning calorimetry. Journal of Thermal Analysis, 44, 1301-1311. Available at: [Link]

-

Taylor & Francis Online. (2007). EVALUATION OF TERTIARY AMINE CO-INTIATORS USING DIFFERENTIAL SCANNING PHOTOCALORIMETRY. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(2), 199-203. Available at: [Link]

-

Chemsrc. (2024). 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine. Available at: [Link]

-

Integra Chemical Company. (n.d.). SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Available at: [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Available at: [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Available at: [Link]

-

ACS Publications. (2024). Amine-Functionalized Clays as Solid Sorbents: High-Pressure CO2 Sorption Testing and Characterization. ACS Omega. Available at: [Link]

-

American Chemical Society. (2024). Amine-Functionalized Clays as Solid Sorbents: High-Pressure CO2 Sorption Testing and Characterization. ACS Omega. Available at: [Link]

-

ResearchGate. (2019). Pyrolysis of Ethers. Available at: [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

-

Wikipedia. (n.d.). 2-Butoxyethanol. Available at: [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Available at: [Link]

-

NASA Technical Reports Server. (n.d.). Pyrolysis of amino acids - Mechanistic considerations. Available at: [Link]

-

University of Kentucky UKnowledge. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Available at: [Link]

-

PubMed. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(11), 4116-4126. Available at: [Link]

-

SpringerLink. (n.d.). Degradation pathways of amino acids during thermal utilization of biomass: a review. Available at: [Link]

-

ACS Publications. (2024). Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins. ACS Applied Polymer Materials. Available at: [Link]

-

Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Available at: [Link]

-

XRF Scientific. (n.d.). What is the Principle of Thermogravimetric Analysis?. Available at: [Link]

Sources

- 1. integraclear.com [integraclear.com]

- 2. chemos.de [chemos.de]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Quantum Chemical-Calculations for 2-(2-Butoxyethoxy)ethanamine: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-(2-butoxyethoxy)ethanamine. The content is tailored for researchers, scientists, and professionals in drug development and materials science who are interested in the molecular properties and reactivity of this compound. We will delve into the theoretical underpinnings of the chosen computational methods, provide a detailed, step-by-step protocol for calculations, and discuss the interpretation of the resulting data. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility, offering valuable insights into the electronic structure, conformational landscape, and potential intermolecular interactions of this compound.

Introduction: The Scientific Imperative for In-Silico Analysis

This compound is a bifunctional molecule featuring both an ether and a primary amine group.[1] This structure allows it to act as a hydrogen bond donor and acceptor, making its intermolecular interactions significant in various applications.[2] While structurally related to the widely used solvent 2-butoxyethanol, the addition of the amine functional group introduces a site of basicity and increased potential for hydrogen bonding.[3][4] Understanding the nuanced interplay of its structural and electronic properties is paramount for its application in fields such as drug delivery, formulation science, and as a corrosion inhibitor.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to investigate the molecular properties of this compound from first principles.[5][6] These in-silico methods allow for the exploration of conformational landscapes, electronic properties, and reactivity, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide will provide a robust computational protocol for characterizing this versatile molecule.

Foundational Theory: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[6] For a flexible molecule like this compound, a careful selection is crucial to accurately capture its conformational dynamics and non-covalent interactions.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[5] It is particularly well-suited for studying the electronic structure of medium-sized organic molecules. The core principle of DFT is that the energy of a system can be determined from its electron density.[7]

Functionals and Basis Sets

For the study of flexible molecules with potential for intramolecular hydrogen bonding, a functional that accurately describes weak interactions is essential. The M05-2X meta-hybrid DFT functional is a suitable choice as it is recognized for its efficacy in modeling non-covalent interactions.[8]

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. A larger, more flexible basis set will yield more accurate results at a higher computational cost. The 6-311+G basis set represents a good compromise, providing a robust description of electron distribution, including diffuse functions (+) to account for the lone pairs on oxygen and nitrogen, and polarization functions (*) to allow for anisotropy in the electron density.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on this compound. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure the final results are reliable.

Caption: A high-level overview of the computational workflow for this compound.

Step 1: Molecular Structure Generation

The initial step is to generate a 3D structure of the this compound molecule. This can be accomplished using molecular building software such as Avogadro, ChemDraw, or the graphical user interface of the chosen quantum chemistry software package. Given the flexibility of the molecule, it is advisable to generate several initial conformers to increase the likelihood of finding the global energy minimum.

Step 2: Geometry Optimization

The purpose of geometry optimization is to find the lowest energy conformation of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

Protocol:

-

Load the initial molecular structure into the quantum chemistry software.

-

Select the M05-2X functional and the 6-311+G** basis set.

-

Perform a geometry optimization calculation.

-

Monitor the convergence of the optimization to ensure it completes successfully.

Step 3: Frequency Analysis

A frequency analysis is crucial for two reasons: it confirms that the optimized geometry corresponds to a true energy minimum, and it provides the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectra. An optimized structure is a true minimum if all calculated vibrational frequencies are real (i.e., not imaginary).

Protocol:

-